N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft.
Mechanism of Action
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide acts as a non-competitive inhibitor of glutamate transporters, binding to the transporters and preventing the removal of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate transporters, N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has been shown to inhibit the uptake of other neurotransmitters such as GABA and glycine. N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has also been shown to increase the release of glutamate from astrocytes, suggesting that it may have a role in regulating glutamate signaling in the brain.
Advantages and Limitations for Lab Experiments
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in neurological disorders and synaptic plasticity. However, N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has some limitations. It is not selective for specific types of glutamate transporters, and it can also inhibit the uptake of other neurotransmitters. This can make it difficult to interpret the results of experiments using N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide.
Future Directions
There are several future directions for research on N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide. One area of research is the development of more selective inhibitors of glutamate transporters, which would allow for more precise studies of the role of these transporters in neurological disorders and synaptic plasticity. Another area of research is the investigation of the effects of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide may have potential as a therapeutic agent for neurological disorders, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide involves the reaction of tert-butylamine with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine to form the intermediate product tert-butyl-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamate. This intermediate product is then reacted with oxalyl chloride to form N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide.
Scientific Research Applications
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has been widely used in scientific research to study the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has also been used to investigate the effects of glutamate transporters on synaptic plasticity and learning and memory.
properties
IUPAC Name |
N'-tert-butyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-8-5-6-19-10(8)9(16)7-14-11(17)12(18)15-13(2,3)4/h5-6,9,16H,7H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXINQUZUHJDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide |
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